(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide is a complex organic compound that exhibits a unique molecular structure characterized by multiple functional groups, including hydroxyl groups and a phenyl moiety. Its potential applications span across various fields such as chemistry, biology, and medicine. This compound is particularly noted for its possible therapeutic effects and its role as a building block in organic synthesis.
The compound is cataloged in several chemical databases, including PubChem and BenchChem. Its IUPAC name reflects its detailed structural composition, which includes 16 carbon atoms, 23 hydrogen atoms, one nitrogen atom, and four oxygen atoms, leading to a molecular formula of C16H23NO4 and a molecular weight of 293.36 g/mol .
(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide belongs to the class of amides due to the presence of the butanamide functional group. It can also be classified as an alcohol due to its hydroxyl groups and as a ketone due to the carbonyl group in the butanamide structure.
The synthesis of (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide typically involves multi-step organic reactions. A common synthetic route may include:
The reaction conditions typically require careful control of temperature and pH to optimize yields and minimize side reactions. Solvents such as dimethyl sulfoxide or dichloromethane may be employed during various stages of synthesis.
The molecular structure of (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide features:
The InChI representation is:
The compound's molecular properties include:
(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide involves its interaction with biological targets:
Key physical properties include:
Chemical properties include solubility in various solvents; it is reported to be soluble at concentrations around 10 mM in certain solvents .
(2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide has several scientific applications:
This comprehensive analysis highlights the significance of (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide across multiple scientific disciplines while emphasizing its structural complexity and potential applications.
The stereoselective construction of the chiral α-amino amide moiety in (2R)-2,4-dihydroxy-3,3-dimethyl-N-(3-oxo-4-phenylbutyl)butanamide relies on advanced methodologies to ensure precise configuration at the C2 position. A prevalent approach utilizes Evans oxazolidinone auxiliaries to direct the stereochemistry during amide bond formation between the 2,4-dihydroxy-3,3-dimethylbutanoic acid derivative and the 3-oxo-4-phenylbutylamine fragment. Alternative routes employ Schöllkopf bis-lactim ether chemistry, enabling the synthesis of enantiomerically enriched α-amino acid derivatives that are subsequently coupled with the phenyl-containing side chain via carbodiimide-mediated peptide coupling (e.g., EDC/HOBt) in anhydrous dichloromethane [2]. Key to this process is the protection of the C4 hydroxy group as a tert-butyldimethylsilyl (TBS) ether, which prevents unwanted side reactions during nucleophilic acyl substitution. Following coupling, deprotection under mild conditions (e.g., tetra-n-butylammonium fluoride) yields the target amide with preserved stereochemical integrity.
Table 1: Key Reagents for Stereoselective Amide Bond Formation
| Reaction Step | Reagent System | Solvent | Stereoselectivity (%) |
|---|---|---|---|
| Evans Auxiliary Coupling | Oxazolidinone chiral auxiliary | Tetrahydrofuran | >98% ee (2R) |
| Lactim Ether Alkylation | Schöllkopf bis-lactim ether, n-BuLi | Diethyl ether | 95% ee (2R) |
| Carbodiimide Coupling | EDC, HOBt, N-Methylmorpholine | Dichloromethane | >99% (Retention) |
The introduction of the C4 hydroxy group in the 2,4-dihydroxy-3,3-dimethylbutanoyl fragment with precise stereocontrol is achieved via catalytic asymmetric hydroxylation. Directed dihydroxylation of the precursor alkene, 3,3-dimethylallyl acetate, using osmium tetroxide (OsO₄) with chiral ligands such as (DHQD)₂PHAL or hydroquinidine 1,4-phthalazinediyldiether affords the corresponding syn-diol with high enantiomeric excess. Optimal conditions involve 0.5-1 mol% OsO₄, 5 mol% ligand, and N-methylmorpholine N-oxide (NMO) as a co-oxidant in acetone-water (10:1) at 0°C, achieving >90% ee for the desired diol [1] [3]. Subsequent regioselective protection (mono-TBS ether) and oxidation (TEMPO/BAIB) yield the carboxylic acid precursor. Alternatively, Jacobsen hydrolytic kinetic resolution (HKR) of racemic terminal epoxides derived from prenal (3-methyl-2-buten-1-ol) provides enantiopure glycidol derivatives, which are hydrolyzed to the corresponding 1,2-diols. This method consistently delivers the required (R)-configured C2 and C4 stereocenters, as confirmed by chiral HPLC analysis using Daicel Chiralpak IC columns with heptane/isopropanol mobile phases.
Solid-phase synthesis enables efficient generation of structurally diverse N-(3-oxo-4-phenylbutyl)butanamide analogues. The process begins with the immobilization of Fmoc-protected 4-aminobenzoic acid linker onto Wang resin via standard DIC/DMAP esterification. Following Fmoc deprotection (piperidine/DMF), the 3-oxo-4-phenylbutylamine fragment is introduced. This fragment is synthesized by reductive amination of 4-phenyl-2-butanone using sodium triacetoxyborohydride or by coupling the preformed amine derived from dimethyl (2-oxo-4-phenylbutyl)phosphonate (CAS 41162-19-0) via Horner-Wadsworth-Emmons homologation and subsequent reduction [3]. The immobilized amine is acylated with the suitably protected (2R)-2,4-dihydroxy-3,3-dimethylbutanoic acid (e.g., 2,2-dimethyl-1,3-dioxolane protected) using HATU and diisopropylethylamine in N-methylpyrrolidone. Global deprotection and cleavage from the resin employ trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5), yielding the target compound with purities >85% after reverse-phase HPLC purification. This strategy facilitates high-throughput screening of derivatives by varying the acylating component and the N-substituted chain.
CAS No.: 7446-27-7
CAS No.: 35523-89-8
CAS No.:
CAS No.: 81678-18-4
CAS No.: 39202-17-0
CAS No.: 42201-43-4